![molecular formula C11H10F3N3 B6361663 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1177304-14-1](/img/structure/B6361663.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
Overview
Description
“1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Scientific Research Applications
Therapeutic Potential
Compounds containing a pyrazole moiety, such as the one , have been found to have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Some derivatives of pyrazole have been synthesized and evaluated for antioxidant activity . They have been tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Pesticide Use
Pyrazoles have potential applications in the agrochemical industry as pesticides . A well-known example is fipronil, a heavily substituted pyrazole-based heterocycle, which is an extremely effective parasiticide used for both agricultural and non-agricultural purposes .
Insecticidal Activity
1-Phenylpyrazoles, such as fipronil, ethiprole, and butene fipronil, target the chloride channel of the GABA receptor in insects and exhibit excellent insecticidal activity against both sensitive and resistant pests .
Anti-inflammatory Medications
Pyrazoles have been used in the development of anti-inflammatory medications . The specific mechanisms of action and therapeutic potential of these compounds are areas of ongoing research.
Antitumor Drugs
Pyrazoles have also been used in the development of antitumor drugs . They have shown potential in inhibiting the growth of certain types of cancer cells, although more research is needed to fully understand their mechanisms of action and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit clinically related leukemia cell lines driven by flt3-itd, flt3-itd/d835y, flt3-itd/f691l, or bcr-abl . These targets are involved in cell signaling pathways that regulate cell growth and survival.
Mode of Action
The compound interacts with its targets, potentially inhibiting the signaling pathways they are involved in . This inhibition could lead to changes in cell behavior, such as reduced proliferation or induced apoptosis.
Biochemical Pathways
The compound likely affects the FLT3 and BCR-ABL pathways, given its targets . These pathways play crucial roles in cell growth and survival, particularly in hematopoietic cells. Disruption of these pathways can lead to cell death or reduced proliferation.
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .
Result of Action
The compound’s action results in proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways . This could potentially lead to reduced proliferation of leukemia cells and possibly their death.
Action Environment
For instance, the compound’s solubility might be influenced by the pH of its environment .
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)10-4-2-1-3-8(10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXTNKEJMSWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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